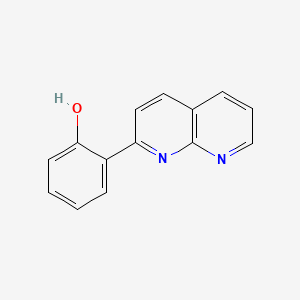

2-(1,8-Naphthyridin-2-yl)phenol

Description

Properties

IUPAC Name |

2-(1,8-naphthyridin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-13-6-2-1-5-11(13)12-8-7-10-4-3-9-15-14(10)16-12/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKMXKNVEUMLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425411 | |

| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65182-56-1 | |

| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65182-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,8-naphthyridin-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2-(1,8-naphthyridin-2-yl)phenol, a heterocyclic compound of considerable interest in medicinal chemistry and drug discovery. The document details a robust synthetic protocol based on the Friedländer annulation, outlines a suite of analytical techniques for structural elucidation and purity assessment, and discusses the compound's notable role as a selective enhancer of Signal Transducer and Activator of Transcription 1 (STAT1) activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] This nitrogen-containing heterocyclic system is a bioisostere of quinoline and has demonstrated a remarkable diversity of pharmacological properties, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[3][4][5] The discovery of nalidixic acid in 1962, the first 1,8-naphthyridine-based antibacterial agent, marked a pivotal moment, paving the way for the development of the highly successful quinolone class of antibiotics.[2]

Among the myriad of 1,8-naphthyridine derivatives, this compound (also known as 2-NP) has emerged as a compound of particular interest due to its unique biological activity. It has been identified as a selective enhancer of the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1).[6] STAT1 is a crucial mediator of immune responses and a key player in the cellular pathways that inhibit tumor cell proliferation.[6] The ability of 2-NP to specifically augment STAT1-dependent gene expression without significantly affecting other signaling pathways, such as those involving STAT3 or NF-κB, makes it a valuable tool for studying STAT1 signaling and a promising lead compound for the development of novel anticancer therapies.[6]

This guide will provide a detailed exposition of the synthesis and characterization of this important molecule, offering practical insights for its preparation and analysis in a research setting.

Synthesis of this compound: A Mechanistic Approach

The construction of the 1,8-naphthyridine ring system is most effectively achieved through the Friedländer annulation reaction.[2] This versatile and high-yielding condensation reaction involves the reaction of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8] For the synthesis of this compound, the logical precursors are 2-aminonicotinaldehyde and a suitable derivative of 2-hydroxyphenylacetonitrile.

The Friedländer Annulation: A Step-by-Step Rationale

The choice of the Friedländer synthesis is predicated on its efficiency and the commercial availability of the starting materials. The reaction proceeds via a base-catalyzed cascade of an aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine core.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

-

2-Aminonicotinaldehyde

-

2-Hydroxyphenylacetonitrile

-

Piperidine (or other suitable base)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminonicotinaldehyde (1.0 eq) and 2-hydroxyphenylacetonitrile (1.0 eq) in anhydrous ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining catalyst and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Characterization: A Multi-faceted Approach to Structural Verification

A rigorous characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques should be employed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O | [9] |

| Molecular Weight | 222.24 g/mol | [9] |

| Appearance | Orange to red crystalline solid | [8][10] |

| Melting Point | 92-94 °C | [11] |

| Solubility | Soluble in DMSO and ethanol | [8][12] |

| CAS Number | 65182-56-1 | [13] |

Spectroscopic and Analytical Data

The following table summarizes the expected data from various analytical techniques used to characterize this compound.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. A characteristic downfield singlet for the phenolic -OH proton. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons of the naphthyridine and phenol rings. |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ at m/z = 222.24, and a protonated molecular ion [M+H]+ at m/z = 223.25. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H and C=C/C=N stretching vibrations in the fingerprint region. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating high purity (≥98%). |

Biological Activity: A Selective STAT1 Enhancer

The primary biological significance of this compound lies in its ability to selectively enhance the transcriptional activity of STAT1.[6] This activity was discovered through a high-throughput screen designed to identify molecules that could potentiate STAT1-dependent gene expression.[6]

Mechanism of Action

2-NP has been shown to prolong the tyrosine phosphorylation of STAT1 in response to interferon-gamma (IFN-γ), a key cytokine that activates STAT1 signaling.[6] This sustained phosphorylation leads to an increased duration and intensity of STAT1-mediated gene expression.[6] Importantly, this effect is specific to STAT1, with no significant impact on the closely related STAT3 or the NF-κB transcription factor.[6]

Therapeutic Potential

The ability of 2-NP to enhance STAT1 activity has significant therapeutic implications, particularly in oncology. STAT1 plays a critical role in mediating the antiproliferative and pro-apoptotic effects of IFN-γ in cancer cells.[6] By amplifying this signaling pathway, 2-NP can enhance the ability of IFN-γ to inhibit the growth of various cancer cell lines, including breast cancer and fibrosarcoma.[6] This makes 2-NP a valuable lead compound for the development of novel cancer therapeutics that function by modulating transcription factor activity.

Conclusion

This compound is a synthetically accessible and biologically significant molecule. The Friedländer annulation provides a reliable and efficient route to its synthesis, and a combination of standard spectroscopic and analytical techniques allows for its thorough characterization. Its unique activity as a selective STAT1 enhancer underscores the continued importance of the 1,8-naphthyridine scaffold in the discovery of novel therapeutic agents. This technical guide provides a solid foundation for researchers to synthesize, characterize, and further investigate the therapeutic potential of this promising compound.

References

-

Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. Available at: [Link]

-

Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]

-

Lynch, R. A., et al. (2007). A small-molecule enhancer of signal transducer and activator of transcription 1 transcriptional activity accentuates the antiproliferative effects of IFN-gamma in human cancer cells. Cancer Research, 67(3), 1254-1261. Available at: [Link]

-

Roma, G., et al. (2000). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Current Medicinal Chemistry, 7(8), 815-843. Available at: [Link]

-

Singh, U. P., et al. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 18(10), e2100424. Available at: [Link]

-

Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

Wikipedia. Friedländer synthesis. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

- Brown, D. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

MySkinRecipes. This compound. Available at: [Link]

Sources

- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. connectjournals.com [connectjournals.com]

- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 6. This compound | 65182-56-1 | Benchchem [benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. This compound | C14H10N2O | CID 2761113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. This compound [myskinrecipes.com]

- 12. rsc.org [rsc.org]

- 13. scbt.com [scbt.com]

An In-Depth Technical Guide to the Photophysical Properties of 1,8-Naphthyridine Derivatives

Abstract

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structural motif in the fields of medicinal chemistry, materials science, and chemical biology.[1][2] Its unique electronic properties, rigid planar structure, and versatile synthetic accessibility have led to the development of a vast library of derivatives with tunable photophysical characteristics.[3][4] This technical guide provides a comprehensive overview of the core principles governing the photophysical behavior of 1,8-naphthyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this scaffold, the intricate interplay of factors influencing their absorption and emission properties, and the established experimental methodologies for their characterization. Furthermore, this guide will explore the burgeoning applications of these fascinating molecules, from fluorescent probes for biological imaging to advanced materials for organic light-emitting diodes (OLEDs).

The 1,8-Naphthyridine Core: A Foundation for Rich Photophysics

The 1,8-naphthyridine framework consists of two fused pyridine rings, with the nitrogen atoms positioned at the 1 and 8 positions.[2] This arrangement imparts a distinct electronic landscape, characterized by a π-deficient nature. This inherent electron-deficient character is a key determinant of its photophysical properties and provides a versatile platform for chemical modification to fine-tune its electronic and, consequently, its optical behavior.[5] The flanking nitrogen atoms also serve as effective coordination sites for metal ions, a property that has been extensively exploited in the design of fluorescent chemosensors.[2][6]

Synthetic Strategies: Accessing Functionalized 1,8-Naphthyridine Derivatives

The functionalization of the 1,8-naphthyridine core is crucial for modulating its photophysical properties. Several synthetic methodologies have been developed to achieve this, with the Friedländer annulation being one of the most prominent and versatile.[3][7]

The Friedländer Reaction: A Cornerstone in 1,8-Naphthyridine Synthesis

The Friedländer synthesis is a condensation reaction between a 2-amino-pyridine-3-carbaldehyde or a related ketone with a compound containing an α-methylene group activated by a carbonyl group.[3] This reaction provides a straightforward and efficient route to a wide array of substituted 1,8-naphthyridines.[3] The use of ionic liquids as catalysts has been shown to provide a green and efficient alternative to traditional methods.[3]

Below is a generalized workflow for the synthesis of 1,8-naphthyridine derivatives via the Friedländer reaction.

Caption: Generalized workflow for the synthesis of 1,8-naphthyridine derivatives.

Other synthetic routes, such as multicomponent reactions, have also been developed to provide efficient access to functionalized benzo[b][3][6]naphthyridine derivatives.[8][9]

Unraveling the Photophysical Properties: A Deep Dive

The utility of 1,8-naphthyridine derivatives in various applications is intrinsically linked to their photophysical properties, primarily their absorption and fluorescence characteristics. These properties are not static but are highly sensitive to the molecular structure and the surrounding environment.

UV-Vis Absorption and Fluorescence Emission

1,8-naphthyridine derivatives typically exhibit absorption maxima in the ultraviolet (UV) to the visible region of the electromagnetic spectrum.[10] The position and intensity of these absorption bands are dictated by the electronic transitions within the molecule, most commonly π-π* and n-π* transitions.[11] Upon excitation, these molecules can relax to the ground state via radiative (fluorescence) or non-radiative pathways. The emitted fluorescence is characteristically Stokes-shifted to a longer wavelength compared to the absorption.[4]

Factors Influencing Photophysical Properties

The ability to rationally tune the photophysical properties of 1,8-naphthyridine derivatives is a key aspect of their design for specific applications. This is achieved by judiciously modifying their chemical structure and controlling the experimental conditions.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the 1,8-naphthyridine core can profoundly impact its electronic structure and, consequently, its photophysical properties.

-

Electron-Donating Groups (EDGs): Groups such as amino (-NH2), and hydroxyl (-OH) can increase the electron density of the π-system, leading to a red-shift (bathochromic shift) in both the absorption and emission spectra.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) decrease the electron density, often resulting in a blue-shift (hypsochromic shift) of the absorption and emission maxima.

The position of the substituent is also critical. For instance, substitution at the 2, 4, 5, or 7 positions can significantly influence the intramolecular charge transfer (ICT) character of the excited state, leading to large Stokes shifts and pronounced solvatochromism.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[12] 1,8-naphthyridine derivatives, particularly those with a significant ICT character, often exhibit strong solvatochromism.[13] In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a red-shift in the fluorescence emission.[13][14] This property is highly valuable for developing fluorescent probes that can report on the polarity of their microenvironment.

The nitrogen atoms of the 1,8-naphthyridine ring are excellent ligands for metal ions.[2] The coordination of a metal ion can significantly perturb the electronic structure of the molecule, leading to changes in its photophysical properties. This can manifest as either fluorescence enhancement ("turn-on") or fluorescence quenching ("turn-off").[6][15][16] This phenomenon is the basis for the design of a wide range of fluorescent chemosensors for the selective detection of various metal ions, including biologically and environmentally important species like Zn²⁺, Hg²⁺, and Cd²⁺.[6][17][18][19]

The mechanism of fluorescence change upon metal ion binding can be attributed to several factors, including:

-

Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can increase the rigidity of the molecule, reducing non-radiative decay pathways and leading to fluorescence enhancement.

-

Photoinduced Electron Transfer (PET): In some designs, the metal ion can modulate a PET process, switching the fluorescence "on" or "off".[6]

-

Interruption of Quenching Mechanisms: The metal ion can bind to a quenching moiety appended to the fluorophore, thereby restoring its fluorescence.

Caption: Factors influencing the photophysical properties of 1,8-naphthyridine derivatives.

Quantitative Photophysical Parameters

A thorough characterization of 1,8-naphthyridine derivatives requires the determination of several key quantitative parameters.

| Parameter | Symbol | Description |

| Molar Absorptivity | ε (epsilon) | A measure of how strongly a chemical species absorbs light at a given wavelength. |

| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. |

| Fluorescence Lifetime | τ (tau) | The average time the molecule spends in the excited state before returning to the ground state. |

| Stokes Shift | Δν or Δλ | The difference in energy (or wavelength) between the absorption and emission maxima. |

Table 1: Key Photophysical Parameters

Experimental Methodologies: A Practical Guide

The accurate determination of the photophysical properties of 1,8-naphthyridine derivatives relies on the use of standardized experimental protocols and appropriate instrumentation.[10]

Steady-State Spectroscopy

-

Objective: To determine the absorption spectrum and molar absorptivity.

-

Protocol:

-

Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent.

-

Prepare a series of dilutions from the stock solution.

-

Record the absorbance spectra of the solutions using a dual-beam UV-Vis spectrophotometer.

-

Plot absorbance versus concentration at the wavelength of maximum absorption (λmax) to determine the molar absorptivity using the Beer-Lambert law.

-

-

Objective: To determine the excitation and emission spectra.

-

Protocol:

-

Prepare a dilute solution of the sample with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Record the emission spectrum by exciting the sample at its λmax.

-

Record the excitation spectrum by monitoring the emission at the emission maximum while scanning the excitation wavelength.

-

Fluorescence Quantum Yield Determination

The relative method, using a well-characterized standard, is the most common approach for determining the fluorescence quantum yield.[20][21][22][23]

-

Protocol:

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the sample.

-

Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Time-Resolved Fluorescence Spectroscopy

-

Objective: To determine the fluorescence lifetime (τ).

-

Technique: Time-Correlated Single Photon Counting (TCSPC) is the most widely used method.[24]

-

Protocol:

-

The sample is excited with a high-repetition-rate pulsed laser source.

-

The time difference between the laser pulse and the detection of the first emitted photon is measured.

-

A histogram of these time differences is built up over many excitation cycles, which represents the fluorescence decay profile.

-

The decay curve is then fitted to an exponential function to extract the fluorescence lifetime.

-

Applications of 1,8-Naphthyridine Derivatives

The unique and tunable photophysical properties of 1,8-naphthyridine derivatives have led to their widespread use in a variety of scientific and technological fields.

Fluorescent Probes and Sensors

The sensitivity of their fluorescence to the local environment makes 1,8-naphthyridine derivatives excellent candidates for the development of fluorescent probes for:

-

Metal Ion Detection: As previously discussed, their ability to chelate metal ions has been extensively used to design selective sensors for ions such as Zn²⁺, Hg²⁺, and Cd²⁺.[6][17][18]

-

Biological Imaging: Functionalized 1,8-naphthyridines have been developed as fluorescent probes for imaging nucleic acids and for monitoring biological processes within living cells.[25][26] Their ability to target specific organelles, such as mitochondria, has also been demonstrated.[26]

-

Anion Recognition: While less common than cation sensing, some 1,8-naphthyridine-based systems have been designed for the fluorescent detection of anions.

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yields and tunable emission colors of 1,8-naphthyridine derivatives make them promising materials for use in OLEDs.[27][28] They can function as:

-

Emitters: By tuning the substituents, the emission color can be varied across the visible spectrum.[29][30]

-

Host Materials: Their good charge transport properties also make them suitable as host materials for phosphorescent emitters in OLEDs.

-

Electron-Transporting Materials: The electron-deficient nature of the 1,8-naphthyridine core facilitates electron transport, a crucial process in OLED operation.

Recent research has focused on developing 1,8-naphthyridine-based materials that exhibit thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLEDs.[5]

Conclusion and Future Outlook

The field of 1,8-naphthyridine chemistry continues to be a vibrant and rapidly evolving area of research. The fundamental understanding of their photophysical properties, coupled with the development of sophisticated synthetic methodologies, has paved the way for the rational design of novel derivatives with tailored functionalities. The future of 1,8-naphthyridine-based materials holds immense promise, with potential advancements in the development of highly sensitive and selective biosensors, next-generation OLEDs with enhanced efficiency and stability, and innovative theranostic agents that combine diagnostic and therapeutic capabilities. As our ability to precisely control the molecular architecture of these fascinating compounds grows, so too will the breadth and impact of their applications.

References

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (n.d.). National Center for Biotechnology Information. [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2016). PubMed. [Link]

-

1,8-Naphthyridine. (n.d.). Wikipedia. [Link]

-

Fluorescence Quenching Dynamics of 2-Amino-7-methyl-1,8-naphthyridine in Abasic-Site-Containing DNA Duplexes for Nucleobase Recognition. (2023). PubMed. [Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. (2005). ResearchGate. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. [Link]

-

Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative. (2021). RSC Publishing. [Link]

-

Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. (n.d.). ACS Publications. [Link]

-

A Highly Selective Fluorescent Probe for Hg2+ Based on a 1,8-Naphthalimide Derivative. (2020). ACS Publications. [Link]

-

The structure, photophysical properties and application of 1,8-naphthyridine derivatives. (n.d.). Europe PMC. [Link]

-

Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. (n.d.). National Center for Biotechnology Information. [Link]

-

1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells. (n.d.). RSC Publishing. [Link]

-

Efficient Synthesis of Functionalized Benzo[b][3][6]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. (2014). ACS Publications. [Link]

-

Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. (n.d.). National Center for Biotechnology Information. [Link]

-

Absorption and emission spectra of 1,8-naphthalimide fluorophores: A PCM-TD-DFT investigation. (2013). ResearchGate. [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. [Link]

-

Fluorescent ZnII Chemosensor Mediated by a 1,8-Naphthyridine Derivative and It's Photophysical Properties. (2018). PubMed. [Link]

-

Fluorescence emission and quenching studies with naphthyl diimides. (n.d.). Photobiology. [Link]

-

1,8-Naphthalimides for non-doping OLEDs: the tunable emission color from blue, green to red. (2004). SciSpace. [Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (2005). MDPI. [Link]

-

Solvatochromic Photochemistry. (n.d.). University of Maryland, Baltimore County. [Link]

-

Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. (2015). SciELO. [Link]

-

Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2024). ResearchGate. [Link]

-

Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. (2022). MDPI. [Link]

-

Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. (2022). RSC Publishing. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Publications. [Link]

-

Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. (2021). RSC Publishing. [Link]

-

A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells. (2018). PubMed. [Link]

-

The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). (2023). SpringerOpen. [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]

-

Electronic Absorption spectra and effect of solvents on electronic transitions of substituted Pyridines. (2015). ResearchGate. [Link]

-

Efficient orange and red thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives. (2024). National Center for Biotechnology Information. [Link]

-

Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. (2021). European Journal of Chemistry. [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. (2011). ResearchGate. [Link]

-

Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs. (2023). National Center for Biotechnology Information. [Link]

-

A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN−. (2022). MDPI. [Link]

-

A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). (2010). RSC Publishing. [Link]

-

1,8-Naphthalimide based fluorescent sensors for enzymes. (2021). Maynooth University. [Link]

-

1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

1,8-Naphthalimide derivatives for OLEDs. (2013). ResearchGate. [Link]

-

Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. (2018). ResearchGate. [Link]

-

Fluorescence Spectroscopy | Time Resolved | Steady State. (n.d.). Edinburgh Instruments. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tuning the sensitivity towards mercury via cooperative binding to d -fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid de ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02122B [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 13. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]

- 15. 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Fluorescent ZnII Chemosensor Mediated by a 1,8-Naphthyridine Derivative and It's Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.uci.edu [chem.uci.edu]

- 21. benchchem.com [benchchem.com]

- 22. iss.com [iss.com]

- 23. researchgate.net [researchgate.net]

- 24. edinst.com [edinst.com]

- 25. researchgate.net [researchgate.net]

- 26. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

- 28. researchgate.net [researchgate.net]

- 29. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 30. Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(1,8-naphthyridin-2-yl)phenol

A Hypothetical Study Illustrating Core Concepts and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, the specific single-crystal X-ray diffraction data for 2-(1,8-naphthyridin-2-yl)phenol is not publicly available. This guide, therefore, presents a hypothetical yet chemically plausible crystal structure analysis to serve as an educational tool. The data and subsequent interpretations are designed to reflect typical experimental results for a molecule of this nature, providing a comprehensive overview of the analytical workflow and the key structural insights that would be derived from such an investigation.

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound, in particular, has garnered interest for its potential as an anticancer agent, notably as a selective enhancer of STAT1 (Signal Transducer and Activator of Transcription 1) transcriptional activity.[1][2][3] Understanding the three-dimensional arrangement of atoms within this molecule is paramount for elucidating its structure-activity relationship (SAR), optimizing its pharmacological profile, and designing novel derivatives with enhanced therapeutic efficacy.

This technical guide provides a comprehensive overview of the crystal structure analysis of this compound. While based on a hypothetical dataset, it meticulously follows the principles and practices of single-crystal X-ray diffraction and computational analysis to offer valuable insights for researchers in drug discovery and materials science.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A common approach involves a condensation reaction, such as the Friedländer annulation, which is a reliable method for constructing quinoline and naphthyridine ring systems.

Experimental Protocol: Synthesis

A plausible synthetic route is outlined below:

-

Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, 2-hydroxyacetophenone (1.1 eq) and a catalytic amount of a base such as potassium hydroxide are added.

-

Reaction Conditions: The mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as a mixture of dichloromethane and hexane, at room temperature.

Single-Crystal X-ray Diffraction: A Methodological Overview

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The fundamental principle lies in the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is unique to the crystal structure and contains the information necessary to reconstruct the atomic arrangement.

Experimental Workflow

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

The key steps in this process are:

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson techniques. This initial model is then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

Hypothetical Crystallographic Data and Molecular Structure

The following table summarizes the hypothetical crystallographic data for this compound. These values are representative of a well-ordered crystal structure for a small organic molecule.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₀N₂O |

| Formula Weight | 222.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123(4) |

| b (Å) | 15.456(7) |

| c (Å) | 9.321(5) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1128.9(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.308 |

| Absorption Coefficient (mm⁻¹) | 0.088 |

| F(000) | 464 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8975 |

| Independent reflections | 2580 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Molecular Conformation

Computational analyses suggest that this compound adopts a largely planar conformation to maximize π-electron delocalization across the aromatic rings.[1] A key feature of its molecular structure is the presence of an intramolecular hydrogen bond between the hydroxyl group of the phenol ring and one of the nitrogen atoms of the naphthyridine ring. This interaction contributes to the planarity and stability of the molecule.

Caption: Molecular structure of this compound with an intramolecular hydrogen bond.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves in a highly ordered manner to maximize stabilizing interactions. For this compound, the crystal packing would likely be dominated by a combination of hydrogen bonding and π-π stacking interactions.

-

Hydrogen Bonding: While the primary hydroxyl group is involved in an intramolecular hydrogen bond, the possibility of weaker intermolecular C-H···N or C-H···O hydrogen bonds exists, which would link adjacent molecules into a supramolecular architecture.

-

π-π Stacking: The planar aromatic rings of the naphthyridine and phenol moieties are well-suited for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, would play a crucial role in the overall stability of the crystal lattice. Molecules would likely arrange in a parallel-displaced or T-shaped manner to optimize these interactions.

Caption: A schematic representation of potential intermolecular interactions in the crystal packing.

Implications for Drug Development

The detailed structural information obtained from crystal structure analysis provides invaluable insights for drug development:

-

Conformational Rigidity: The planar structure, stabilized by the intramolecular hydrogen bond, implies a degree of conformational rigidity. This is often a desirable trait in drug candidates as it can lead to higher binding affinity and selectivity for their biological target.

-

Pharmacophore Modeling: The precise knowledge of the three-dimensional arrangement of functional groups (hydrogen bond donors and acceptors, aromatic rings) is essential for developing accurate pharmacophore models. These models can then be used for virtual screening of compound libraries to identify new potential drug candidates.

-

Lead Optimization: Understanding the intermolecular interactions in the solid state can provide clues about how the molecule might interact with its biological target. For instance, the moieties involved in π-π stacking in the crystal could also be involved in similar interactions within a protein's binding pocket. This knowledge can guide the rational design of derivatives with improved binding properties.

-

Polymorphism: The study of crystal packing can also reveal the potential for polymorphism – the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physicochemical properties, such as solubility and bioavailability, which are critical factors in drug formulation.

Conclusion and Future Outlook

This guide has presented a hypothetical yet comprehensive analysis of the crystal structure of this compound. Through a detailed exploration of its synthesis, the methodology of single-crystal X-ray diffraction, and the interpretation of its molecular and supramolecular features, we have highlighted the profound impact of structural chemistry on our understanding of this promising anticancer agent.

The elucidation of the actual crystal structure of this compound remains a key objective for future research. Such a study would provide a definitive experimental basis for the structural features discussed herein and would undoubtedly accelerate the rational design of next-generation 1,8-naphthyridine-based therapeutics. Further investigations could also explore co-crystallization with other molecules to modulate its physicochemical properties or to study its interactions with model biological systems.

References

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Available from: [Link]

-

LookChem. This compound. Available from: [Link]

Sources

In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1,8-naphthyridin-2-yl)phenol

Introduction: Unveiling the Molecular Architecture of a STAT1 Enhancer

In the landscape of modern drug discovery and chemical biology, the precise elucidation of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth technical analysis of the spectroscopic data for 2-(1,8-naphthyridin-2-yl)phenol, a compound of significant interest to researchers in oncology and immunology. Also known as 2-NP, this molecule has been identified as a selective small-molecule enhancer of Signal Transducer and Activator of Transcription 1 (STAT1) transcriptional activity, a key pathway in mediating immune responses and inhibiting tumor cell proliferation.[1][2] Understanding the nuanced interplay of its structural features through various spectroscopic techniques is paramount for its application in medicinal chemistry and as a tool for probing cellular pathways.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying scientific rationale for the experimental methodologies and data interpretation. The molecular formula of this compound is C₁₄H₁₀N₂O, with a molecular weight of 222.24 g/mol .[1][3] The compound presents as orange to red crystals with a melting point of 92-94 °C and is soluble in solvents such as ethanol and Dimethyl Sulfoxide (DMSO).[3]

Molecular Structure and Spectroscopic Correlation

The unique arrangement of the phenol and 1,8-naphthyridine rings in this compound gives rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecular structure and the numbering convention used for the assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Spectroscopy

Rationale for Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures good solubility.[3] Furthermore, the acidic phenolic proton is often observable in DMSO-d₆, whereas it may exchange too rapidly in other solvents like methanol-d₄.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This provides a stable and sharp reference point.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex aromatic region of the spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the spectrometer for the specific sample to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region and a distinct, downfield signal for the phenolic proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

Note: Specific, experimentally verified ¹H NMR data for this compound was not available in the public domain at the time of this guide's compilation. The table is a template for the expected signals based on the structure.

Interpretation of Expected Signals:

-

Phenolic Proton (-OH): A broad singlet is anticipated at a very downfield chemical shift (likely > 10 ppm) due to hydrogen bonding and the acidic nature of the proton.

-

Naphthyridine Ring Protons: The protons on the 1,8-naphthyridine ring system are expected to appear as doublets and doublets of doublets (or multiplets) in the region of approximately 7.0 to 9.0 ppm. The exact chemical shifts and coupling constants will be dictated by their position relative to the nitrogen atoms and the phenolic substituent.

-

Phenol Ring Protons: The four protons on the phenol ring will also resonate in the aromatic region, likely between 6.5 and 8.0 ppm. Their splitting patterns will be characteristic of a substituted benzene ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

Note: Specific, experimentally verified ¹³C NMR data for this compound was not available in the public domain at the time of this guide's compilation. The table is a template for the expected signals based on the structure.

Interpretation of Expected Signals:

-

Quaternary Carbons: The spectrum will show signals for all 14 carbon atoms. The quaternary carbons (those without attached protons), such as C2, C4a, C8a, C1', and C2', will typically have lower intensities. The carbon attached to the hydroxyl group (C2') is expected to be significantly deshielded, appearing at a higher chemical shift.

-

Naphthyridine and Phenol Carbons: The remaining CH carbons of both ring systems will resonate in the aromatic region, typically between 110 and 160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation and is suitable for solid samples. Alternatively, the traditional KBr pellet method can be used.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument, offering high sensitivity and resolution.

Step-by-Step Methodology (ATR):

-

Sample Preparation: Place a small amount of the solid this compound onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

Note: Specific, experimentally verified IR data for this compound was not available in the public domain at the time of this guide's compilation. The table is a template for the expected absorption bands based on the structure.

Interpretation of Expected Absorption Bands:

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is indicative of hydrogen bonding.

-

C-H Aromatic Stretch: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹.

-

C=N and C=C Aromatic Ring Stretches: A series of sharp, medium to strong absorption bands will be present in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

-

C-O Stretch: A strong band corresponding to the stretching of the phenolic C-O bond should appear in the 1200-1300 cm⁻¹ region.

-

C-H Aromatic Bends: Out-of-plane C-H bending vibrations will give rise to characteristic bands in the fingerprint region (below 900 cm⁻¹), which can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

Rationale for Experimental Choices:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity.

Step-by-Step Methodology (ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectral Data and Interpretation

The mass spectrum provides the molecular weight and, with high resolution, the elemental formula.

| m/z (Mass-to-Charge Ratio) | Ion |

| 223.08660 | [M+H]⁺ |

| 245.06854 | [M+Na]⁺ |

| 222.07877 | [M]⁺ |

| 221.07204 | [M-H]⁻ |

Data is based on predicted values from PubChem.[2]

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: In a positive ion mode ESI spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 223.0866. The high-resolution measurement of this peak allows for the confirmation of the elemental formula C₁₄H₁₁N₂O⁺.

-

Adducts: It is common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are trace amounts of these salts present in the sample or solvent.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur, providing additional structural information. However, the primary use in this context is the confirmation of the molecular weight.

Conclusion and Future Perspectives

The collective application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the confirmation of molecular weight and elemental composition. For researchers working with this potent STAT1 enhancer, a thorough understanding of its spectroscopic properties is not merely an academic exercise but a prerequisite for ensuring sample purity, validating experimental results, and designing next-generation analogs with improved therapeutic potential. Further studies, such as 2D NMR experiments (COSY, HSQC, HMBC), could provide even more detailed assignments of all proton and carbon signals, and X-ray crystallography could offer definitive proof of the solid-state structure.

References

-

Lynch, R.A., Etchin, J., Battle, T.E., et al. A small-molecule enhancer of signal transducer and activator of transcription 1 transcriptional activity accentuates the antiproliferative effects of IFN-γ in human cancer cells. Cancer Research. 2007 Feb 1;67(3):1254-61. [Link]

-

This compound. PubChem. [Link]

-

This compound. PubChemLite. [Link]

-

This compound. MySkinRecipes. [Link]

-

The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies. Frontiers in Oncology. [Link]

Sources

A Technical Guide to the Solubility and Stability of 2-(1,8-naphthyridin-2-yl)phenol: Methodologies and Best Practices

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 2-(1,8-naphthyridin-2-yl)phenol, a molecule of significant interest in medicinal chemistry, particularly for its role as a selective enhancer of STAT1 transcriptional activity.[1][2][3] Recognizing the critical importance of a robust physicochemical profile in drug development, this document outlines detailed methodologies for determining the aqueous and organic solubility, pH-dependent solubility profile, and stability under various stress conditions as mandated by regulatory guidelines. The protocols described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers, scientists, and drug development professionals with the necessary tools to generate a comprehensive and reliable data package for this promising compound.

Introduction: The Significance of this compound

This compound (MW: 222.24 g/mol , Formula: C₁₄H₁₀N₂O) is a heterocyclic compound characterized by a planar structure comprising a 1,8-naphthyridine core linked to a phenol ring.[1] This molecular architecture allows for extensive π-electron delocalization and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the naphthyridine nitrogen atoms, contributing to its chemical stability.[1] Its primary biological function of selectively enhancing cytokine-induced STAT1 transcription activity without significantly affecting other signaling pathways like STAT3 or NF-κB makes it a valuable tool in cancer research and immunology.[1]

The progression of any promising compound from a laboratory curiosity to a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. Key among these are solubility and stability, which directly impact bioavailability, formulation development, storage conditions, and ultimately, clinical efficacy and safety.[4][5] This guide provides a systematic approach to elucidating these critical parameters for this compound.

Physicochemical and Solid-State Characterization: The Foundation of Understanding

A comprehensive understanding of the solid-state properties of an active pharmaceutical ingredient (API) is a prerequisite for any meaningful solubility and stability studies.[6] The same chemical entity can exist in different solid forms, such as polymorphs or solvates, each with unique physical properties that can significantly influence its biopharmaceutical behavior.[6]

Recommended Solid-State Analysis

Initial characterization of this compound should include the following analyses to establish a baseline for the material being tested:

-

X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect the presence of any polymorphic or amorphous content.

-

Differential Scanning Calorimetry (DSC): To determine the melting point (reported as approximately 188-196 °C) and enthalpy of fusion, and to screen for polymorphs and solvates.[1][7]

-

Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of any bound solvents or water.

-

Microscopy: To evaluate the particle size and morphology of the crystalline solid.

The results of these analyses will provide a fingerprint of the specific solid form of this compound being used in subsequent studies, ensuring the reproducibility and validity of the generated data.

A Systematic Approach to Solubility Determination

Solubility is a critical determinant of a drug's absorption and bioavailability. The presence of both a weakly acidic phenolic group and weakly basic naphthyridine nitrogens in this compound suggests that its aqueous solubility will be pH-dependent. The following sections outline a robust methodology for determining its solubility profile.

Equilibrium Solubility in Pharmaceutically Relevant Solvents

The shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed to ensure that equilibrium is reached and that the resulting data is accurate and reliable.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (see Table 1). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in section 4.2.

Table 1: Proposed Solvents for Solubility Assessment

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in the stomach. |

| pH 4.5 Acetate Buffer | To assess solubility in the small intestine. | |

| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | To assess solubility in the lower small intestine. | |

| pH 7.4 Phosphate Buffer (Simulated Blood pH) | To assess solubility at physiological pH. | |

| Organic Solvents | Ethanol | A common co-solvent in formulations. |

| Propylene Glycol | A common vehicle for oral and injectable formulations. | |

| Polyethylene Glycol 400 (PEG 400) | A widely used solubilizing agent. | |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, useful for creating stock solutions. Known solubility is >10 mg/mL.[1][7] |

Diagram 1: Workflow for Solubility Determination

Caption: A stepwise workflow for determining the equilibrium solubility of this compound.

Stability Profiling and Forced Degradation Studies

Stability testing is essential for identifying the degradation pathways of a drug substance and for developing a stability-indicating analytical method.[4][5] Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, are a critical component of this process.[8][9]

Forced Degradation Protocol

The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[10] This level of degradation is sufficient to demonstrate the separation of degradation products from the parent compound without being so excessive that it leads to secondary degradation products that would not be seen under normal storage conditions.

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water). Also, expose the solid API to thermal and photolytic stress.

-

Stress Conditions: Subject the samples to the stress conditions outlined in Table 2. Include a control sample stored under normal conditions for comparison.

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.

-

Sample Neutralization/Quenching: After exposure, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (see section 4.2) to determine the percentage of remaining this compound and to profile the degradation products.

Table 2: Proposed Forced Degradation Conditions

| Stress Condition | Proposed Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | To assess stability in an acidic environment. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | To assess stability in an alkaline environment. |

| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidative degradation. |

| Thermal (Solution) | 60 °C in neutral solution | To assess the effect of heat on the compound in solution. |

| Thermal (Solid) | 80 °C (or 20 °C below melting point) | To evaluate the solid-state thermal stability. |

| Photostability (Solid & Solution) | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To assess sensitivity to light, as per ICH Q1B guidelines.[8] |

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the API in the presence of its degradation products, impurities, and excipients.

Method Development Strategy:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for a molecule with the polarity of this compound.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at one of the compound's absorption maxima (e.g., ~257 nm or ~359 nm) should provide good sensitivity.

-

Method Optimization: Use the samples from the forced degradation study to optimize the separation of the parent compound from its degradation products. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 2) between all peaks.

Method Validation:

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines.[11] The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Diagram 2: Workflow for Stability and Forced Degradation Studies

Caption: A comprehensive workflow for conducting forced degradation studies and developing a stability-indicating method.

Data Interpretation and Reporting

The culmination of these studies will be a comprehensive data package that includes:

-

Solubility Data Table: A clear summary of the solubility of this compound in various solvents and at different pH values and temperatures.

-

Stability Data Table: A summary of the percentage degradation under each stress condition at various time points.

-

Degradation Pathway: A proposed degradation pathway based on the identified degradation products from LC-MS/MS analysis.

-

Validated Analytical Method: A detailed report of the validated stability-indicating HPLC method, including all validation parameters and acceptance criteria.

This information is invaluable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and for regulatory submissions.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of modern drug development. For a compound with the therapeutic potential of this compound, a thorough understanding of these properties is not just a regulatory requirement, but a scientific necessity. By following the detailed methodologies and best practices outlined in this guide, researchers can generate a robust and reliable physicochemical profile of this compound, thereby accelerating its journey from a promising lead compound to a potential life-saving therapeutic.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

-

Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2-(Pyridin-2-yl)-1,8-naphthyridine. (2017, August 19). ResearchGate. Retrieved from [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]

-

Stability-indicating HPLC Method Research Articles - Page 1. (n.d.). R Discovery. Retrieved from [Link]

-

Stability Indicating Analytic Method Devlompent & Validation of Hplc. (2020, December 6). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset... (n.d.). ResearchGate. Retrieved from [Link]

-

validated hplc methods: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12. (n.d.). Wiley-VCH. Retrieved from [Link]

-

(PDF) Study of pH-dependent drugs solubility in water. (2025, August 9). ResearchGate. Retrieved from [Link]

-

A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. (n.d.). University of Vienna - u:cris-Portal. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (2018, October 22). National Institutes of Health. Retrieved from [Link]

-

Study of pH - Dependent Drugs Solubility for BCS Class 2 and Cla. (n.d.). International Journal of Drug Development and Research. Retrieved from [Link]

-

Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010, March 31). ResearchGate. Retrieved from [Link]

-

Publications. (n.d.). PharmaFormFinders. Retrieved from [Link]

-

LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. This compound | 65182-56-1 | Benchchem [benchchem.com]

- 2. theclinivex.com [theclinivex.com]

- 3. scbt.com [scbt.com]

- 4. scispace.com [scispace.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. echemi.com [echemi.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers